molecular formula C10H12ClNO2 B12228744 3-Chloro-5-[(oxolan-3-yl)methoxy]pyridine

3-Chloro-5-[(oxolan-3-yl)methoxy]pyridine

Cat. No.: B12228744
M. Wt: 213.66 g/mol
InChI Key: GRUJNODETUUMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-[(oxolan-3-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an oxolan-3-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-[(oxolan-3-yl)methoxy]pyridine typically involves the reaction of 3-chloropyridine with oxolan-3-ylmethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[(oxolan-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The oxolan-3-ylmethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

3-Chloro-5-[(oxolan-3-yl)methoxy]pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[(oxolan-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. The chloro group and the oxolan-3-ylmethoxy group can participate in various binding interactions with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methoxypyridine: Similar structure but lacks the oxolan-3-ylmethoxy group.

    3-Chloro-6-[(oxolan-2-yl)methoxy]pyridine-2-carboxylic acid: Contains an additional carboxylic acid group.

Uniqueness

3-Chloro-5-[(oxolan-3-yl)methoxy]pyridine is unique due to the presence of the oxolan-3-ylmethoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

3-chloro-5-(oxolan-3-ylmethoxy)pyridine

InChI

InChI=1S/C10H12ClNO2/c11-9-3-10(5-12-4-9)14-7-8-1-2-13-6-8/h3-5,8H,1-2,6-7H2

InChI Key

GRUJNODETUUMLY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COC2=CC(=CN=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.